molecular formula C20H17N3OS B14303372 2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide CAS No. 112475-75-9

2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide

Cat. No.: B14303372
CAS No.: 112475-75-9
M. Wt: 347.4 g/mol
InChI Key: ASXAJBLDOBSDRC-UHFFFAOYSA-N
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Description

2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, diphenyl groups, and a dihydropyridine ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide typically involves multi-component reactions. One common method includes the reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine in the presence of N-hydroxybenzamide and zinc chloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and diphenyl groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4,6-diphenylpyridine: Similar in structure but with an amino group instead of a sulfanyl group.

    2-Cyanoacetamide Derivatives: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.

Uniqueness

2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide is unique due to its combination of a cyano group, diphenyl groups, and a dihydropyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

112475-75-9

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(3-cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17N3OS/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)23-20(17)25-13-19(22)24/h1-11,16,23H,13H2,(H2,22,24)

InChI Key

ASXAJBLDOBSDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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